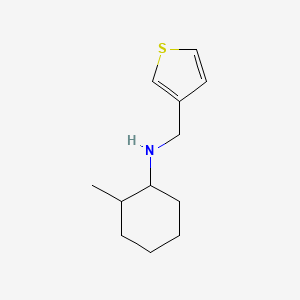
2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H19NS. This compound features a cyclohexane ring substituted with a methyl group and an amine group, which is further connected to a thiophene ring via a methylene bridge. The presence of both cyclohexane and thiophene rings in its structure makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine typically involves the following steps:
Formation of the cyclohexane ring: Starting with a cyclohexanone derivative, a methyl group is introduced via a Friedel-Crafts alkylation reaction.
Introduction of the thiophene ring: The thiophene ring is attached to the cyclohexane ring through a nucleophilic substitution reaction, where a thiophen-3-ylmethyl halide reacts with the amine group on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk synthesis: Utilizing large-scale reactors to carry out the Friedel-Crafts alkylation and nucleophilic substitution reactions.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Amides and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine: Similar structure but with the thiophene ring attached at the 2-position.
2-methyl-N-(furan-3-ylmethyl)cyclohexan-1-amine: Similar structure but with a furan ring instead of a thiophene ring.
2-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine lies in its specific substitution pattern and the presence of both cyclohexane and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H19NS |
|---|---|
Molekulargewicht |
209.35 g/mol |
IUPAC-Name |
2-methyl-N-(thiophen-3-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H19NS/c1-10-4-2-3-5-12(10)13-8-11-6-7-14-9-11/h6-7,9-10,12-13H,2-5,8H2,1H3 |
InChI-Schlüssel |
BZKCBFNWWKGTOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1NCC2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)
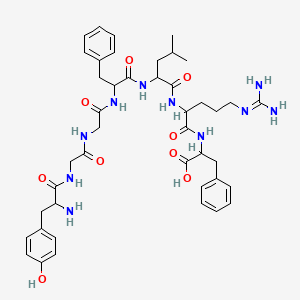
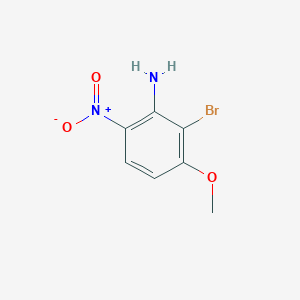
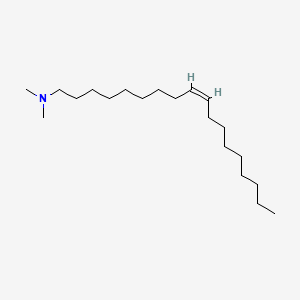
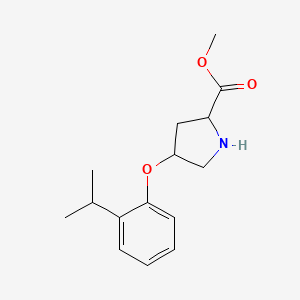
![4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid](/img/structure/B12107376.png)
![beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]](/img/structure/B12107383.png)





![Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc](/img/structure/B12107404.png)

